molecular formula C20H22N2O5S B11597119 allyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

allyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11597119
M. Wt: 402.5 g/mol
InChI Key: HTDIBVVLGLSWGB-UHFFFAOYSA-N
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Description

Allyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 5, methyl groups at positions 2 and 7, and an allyl ester at position 6 (Figure 1). This structure is synthesized via cyclocondensation reactions between substituted dihydropyrimidinones and chloroacetic acid derivatives, followed by functionalization with aromatic aldehydes or hydrazines .

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

prop-2-enyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H22N2O5S/c1-6-9-27-19(24)16-11(2)21-20-22(18(23)12(3)28-20)17(16)13-7-8-14(25-4)15(10-13)26-5/h6-8,10,12,17H,1,9H2,2-5H3

InChI Key

HTDIBVVLGLSWGB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine-2-thiones with methyl chloroacetate under specific conditions . The reaction proceeds through intramolecular cyclization, forming the thiazolopyrimidine core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Allyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Allyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of allyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Substituents (Position) Ester Group Biological Activity (IC50/ MIC) ClogP References
Allyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(3,4-OMePh), 2,7-Me, 3-oxo Allyl Not reported ~5.2*
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-BrPh), 7-Me, 3-oxo Ethyl Antifungal (MIC: 12.5 µg/mL) 4.85
Ethyl 5-phenyl-2-(2-phenylhydrazono)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-Ph, 2-phenylhydrazono, 7-Me, 3-oxo Ethyl Not reported 4.95
Ethyl 5-(2,4-dimethoxyphenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(2,4-OMePh), 2-benzylidene, 7-Me Ethyl Anticancer (IC50: <10 µM) ~5.0*
Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(3,4-OMePh), 2-Et, 7-Me, 3-oxo Methyl Not reported ~4.8*

*Predicted using fragment-based methods due to lack of experimental data.

Structural Modifications and Their Implications

Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound (vs. Bromo substituents (e.g., in ) increase molecular weight and lipophilicity but may reduce solubility . Benzylidene substituents (e.g., in ) introduce planar aromatic systems that can enhance intercalation with DNA or enzymes, as seen in anticancer activity .

Ester Groups :

  • The allyl ester in the target compound may confer higher reactivity (e.g., susceptibility to hydrolysis or transesterification) compared to ethyl or methyl esters . This could influence pharmacokinetics, such as prolonged half-life or altered tissue distribution.
  • Ethyl esters (e.g., in ) are common due to synthetic ease and moderate stability, while methyl esters (e.g., in ) offer reduced steric bulk .

Biological Activity: Antifungal activity is notably influenced by halogen substituents (e.g., 4-bromo in ), with MIC values as low as 12.5 µg/mL against Aspergillus niger . Dimethoxy and benzylidene groups (e.g., in ) correlate with anticancer potency, likely due to enhanced target engagement .

Physicochemical Properties

  • Crystallography : Derivatives like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit π-halogen interactions in crystal packing, which stabilize the solid state but may reduce bioavailability .

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